molecular formula C18H21Cl2N3O B5529740 (Z)-1-(2-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride

(Z)-1-(2-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride

Cat. No.: B5529740
M. Wt: 366.3 g/mol
InChI Key: DCAYDCATYUVSDL-VSOKSMTPSA-N
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Description

(Z)-1-(2-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Substitution reactions:

    Formation of the imine: The final step involves the condensation of the piperazine derivative with an aldehyde to form the imine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

In biological research, it may be used to study the interactions of piperazine derivatives with biological targets.

Medicine

Piperazine derivatives are often explored for their potential therapeutic effects, including antimicrobial, antipsychotic, and anti-inflammatory activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of (Z)-1-(2-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride likely involves interactions with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, which could explain its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)piperazine: Known for its psychoactive properties.

    1-(2-methoxyphenyl)piperazine: Explored for its potential therapeutic effects.

Uniqueness

The combination of the 2-chlorophenyl and 2-methoxyphenyl groups in (Z)-1-(2-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride may confer unique pharmacological properties, making it distinct from other piperazine derivatives.

Properties

IUPAC Name

(Z)-1-(2-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O.ClH/c1-23-18-9-5-4-8-17(18)21-10-12-22(13-11-21)20-14-15-6-2-3-7-16(15)19;/h2-9,14H,10-13H2,1H3;1H/b20-14-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAYDCATYUVSDL-VSOKSMTPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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